beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl
Description
β-D-Glucopyranosiduronic acid derivatives are glycosides formed by linking a glucuronic acid moiety (a carboxylated sugar) to an aglycone (non-sugar component) via a β-glycosidic bond. The compound 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid features a glucuronic acid unit conjugated to a substituted phenyl group containing a formyl (-CHO) group at position 4 and a methyl (-CH₃) group at position 2.
Properties
CAS No. |
96107-45-8 |
|---|---|
Molecular Formula |
C14H16O9 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O9/c1-21-8-4-6(5-15)2-3-7(8)22-14-11(18)9(16)10(17)12(23-14)13(19)20/h2-5,9-12,14,16-18H,1H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 |
InChI Key |
FHLOUKKMIKQAHL-BYNIDDHOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the oxane ring: This step might involve cyclization reactions using appropriate precursors.
Introduction of the formyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Hydroxylation: Hydroxyl groups can be added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It may have potential as a biochemical probe due to its multiple functional groups, which can interact with biological molecules.
Medicine
Industry
Uses in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid and related compounds:
Key Comparative Insights
Substituent Effects on Solubility :
- The formyl group in the target compound may reduce solubility compared to hydroxylated analogs (e.g., 4-(3-hydroxypropyl)phenyl derivative) but improve reactivity for conjugation .
- Fluorinated derivatives (e.g., 6,8-difluoro-4-methylphenyl) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity: MUG is a well-characterized fluorescent substrate for β-glucuronidase, widely used in diagnostic assays . In contrast, wogonoside demonstrates antioxidant and anticancer effects due to its chromone backbone .
Synthetic Accessibility: Glucuronidation strategies for phenolic aglycones often employ protected glucuronic acid donors (e.g., 1-O-acetyl derivatives) under Helferich conditions or via Koenigs-Knorr reactions . The formyl group in the target compound may require selective protection during synthesis to avoid side reactions .
Metabolite Relevance: Glucuronides like 4-(2-carboxyethyl)-2-methoxyphenyl β-D-glucopyranosiduronic acid are identified as plasma biomarkers in cognitive decline studies, highlighting their metabolic significance .
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